
1,4-Dimethyl-1H-imidazole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1H-imidazole-2,5-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 1 and 4 positions and two carbonyl groups at the 2 and 5 positions. It is a versatile molecule with applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-imidazole-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the compound can be produced by reacting dimethyl sulfate with ketones under controlled conditions. The reaction typically involves heating the reactants in the presence of a base, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dimethyl-1H-imidazole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, often involving the reduction of the carbonyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with additional functional groups, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1,4-Dimethyl-1H-imidazole-2,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-1H-imidazole-2,5-dione: Similar structure but with methyl groups at different positions.
1,4-Dimethyl-1H-imidazole-2-thione: Contains a sulfur atom instead of one of the carbonyl groups.
1,4-Dimethyl-1H-imidazole-2,5-diol: Contains hydroxyl groups instead of carbonyl groups.
Uniqueness: 1,4-Dimethyl-1H-imidazole-2,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C5H6N2O2 |
|---|---|
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
3,5-dimethylimidazole-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1-2H3 |
Clé InChI |
VLSBYOFKSMOUHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


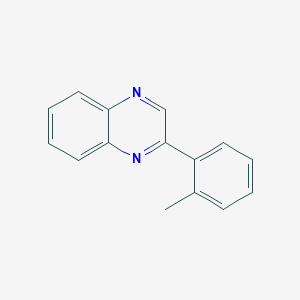


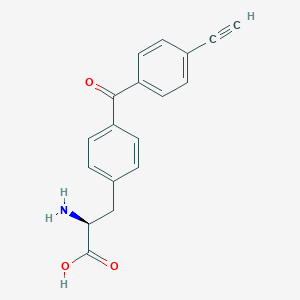
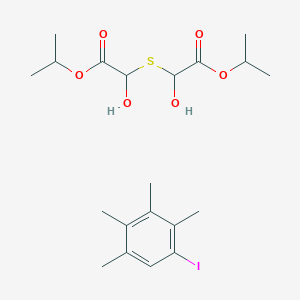
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
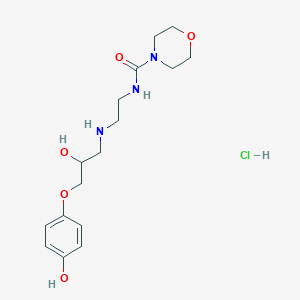
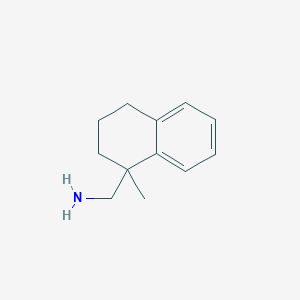
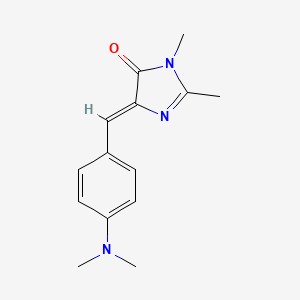
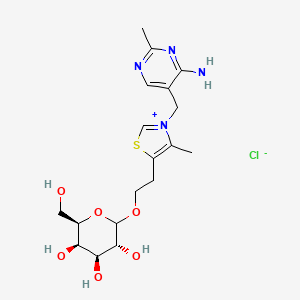


![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
